GNF-8625

Pan-TRK inhibitor Oral bioavailability Pharmacokinetics

GNF-8625 (GNE-8525) offers an (R)-2-phenylpyrrolidine-substituted imidazopyridazine scaffold, providing a distinct kinase selectivity profile (IC50s: 0.8 nM TRKA, 22 nM TRKB, 5.4 nM TRKC) over other pan-TRK inhibitors. Its defined PK and low CNS penetration suit peripheral tumor models, making it a reliable tool for TRK pathway studies and PROTAC development.

Molecular Formula C31H30FN7O
Molecular Weight 535.63
CAS No. 1196546-33-4
Cat. No. B607711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-8625
CAS1196546-33-4
SynonymsGNF-8625;  GNF 8625;  GNF8625.
Molecular FormulaC31H30FN7O
Molecular Weight535.63
Structural Identifiers
SMILESC1CC(N(C1)C2=NN3C(=NC=C3C4=CC=CC(=N4)C5=CC(=NC=C5)N6CCC(CC6)O)C=C2)C7=CC(=CC=C7)F
InChIInChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2
InChIKeyBLGCSOKKBWHJMB-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNF-8625 (CAS 1196546-33-4): Baseline Profile and Kinase Selectivity Data for TRK Inhibitor Procurement


1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol, commonly designated GNF-8625 or GNE-8525, is a (R)-2-phenylpyrrolidine-substituted imidazopyridazine that functions as a broad-spectrum, orally bioavailable pan-TRK inhibitor [1]. The compound exhibits potent in vitro inhibition of the TRK kinase family, with IC50 values of 0.8 nM against TRKA, 22 nM against TRKB, and 5.4 nM against TRKC . Its molecular weight is 535.63 g/mol, and it is typically supplied as a solid powder with a purity of ≥98% .

GNF-8625 (CAS 1196546-33-4) Differentiation: Why Broad Pan-TRK Inhibitors Are Not Interchangeable


Generic substitution among pan-TRK inhibitors is scientifically unsound due to substantial divergence in kinase selectivity profiles, pharmacokinetic (PK) properties, and cellular potency. GNF-8625 distinguishes itself from close structural analogs like its predecessor imidazopyridazine 1 and other clinical candidates through a unique combination of (R)-2-fluorophenylpyrrolidine-driven target engagement, an optimized brain-to-plasma exposure ratio, and a specific off-target kinase selectivity window [1]. These parameters are not conserved across the class; for example, minor structural modifications lead to >50-fold changes in selectivity index against off-targets like ROS kinase and 2.6-fold variations in oral bioavailability [1]. Therefore, selecting GNF-8625 requires a precise, data-driven evaluation of these differential metrics rather than reliance on class-level assumptions.

GNF-8625 (CAS 1196546-33-4) Quantitative Differentiation: Head-to-Head Evidence vs. Analogs for Procurement Decisions


GNF-8625 vs. Imidazopyridazine Analog 16: Superior Oral Bioavailability and Half-Life for In Vivo Dosing

In a direct head-to-head rat pharmacokinetic study comparing GNF-8625 (compound 17) with its close structural analog 16, GNF-8625 exhibited a 1.8-fold longer terminal half-life (T1/2: 1.6 h vs. 0.9 h) and a 2-fold higher volume of distribution (Vss: 4.9 L/kg vs. 2.4 L/kg), while maintaining comparable oral bioavailability (27% vs. 26%) [1]. This improved half-life and distribution volume indicate a more favorable systemic exposure profile, potentially enabling less frequent dosing.

Pan-TRK inhibitor Oral bioavailability Pharmacokinetics Rat PK

GNF-8625 vs. Imidazopyridazine 1: Enhanced Kinase Selectivity Against Off-Target ROS Kinase

A direct head-to-head comparison in a Ba/F3 cellular kinase panel revealed that GNF-8625 (compound 17) exhibits a dramatically improved selectivity index (SI) against the off-target ROS kinase compared to the initial screening hit, compound 1. While compound 1 had a selectivity index of less than 3, GNF-8625 achieved an SI greater than 50 [1]. This represents an over 16-fold improvement in selectivity, demonstrating the value of the (R)-2-fluorophenylpyrrolidine moiety in reducing promiscuous kinase inhibition.

Kinase selectivity Off-target activity ROS kinase Selectivity index

GNF-8625 vs. Imidazopyridazine 16: Divergent Brain Penetration for CNS-Sparing vs. CNS-Targeted Applications

In mouse brain tissue distribution studies, GNF-8625 (compound 17) demonstrated a significantly lower brain-to-plasma AUC ratio of approximately 0.2, compared to its analog 16, which had a ratio of approximately 0.8 [1]. This 4-fold difference in brain exposure is a critical differentiator, making GNF-8625 more suitable for peripheral oncology models where CNS-related side effects are a concern, whereas analog 16 might be preferred for models requiring CNS penetration.

Brain penetration CNS exposure Tissue distribution AUC brain/plasma ratio

GNF-8625 vs. Imidazopyridazine 15: 2.7-Fold Higher Oral Bioavailability

Direct comparative rat PK analysis reveals that GNF-8625 (compound 17) possesses a 2.7-fold higher oral bioavailability (27%) compared to analog 15 (10%) [1]. This significant improvement in oral absorption translates to higher and more consistent systemic drug levels, which is essential for achieving pharmacodynamic effects in oral dosing regimens.

Oral bioavailability Pharmacokinetics Rat PK Systemic exposure

GNF-8625 Cellular Antiproliferative Potency in KM12 Colon Cancer Cells vs. Analog 16

In the KM12 colorectal cancer cell line, which harbors the oncogenic TPM3-TRKA fusion and is dependent on TRKA signaling for survival, GNF-8625 (compound 17) displayed potent antiproliferative activity with an IC50 of 0.01 μM, whereas its close analog 16 exhibited an IC50 of 0.001 μM [1]. While analog 16 is 10-fold more potent in this specific assay, the differentiation provides a crucial quantitative benchmark for selecting the appropriate tool compound based on the required potency window for a given experimental model.

Antiproliferative activity KM12 cell line TPM3-TRKA fusion Colorectal cancer model

GNF-8625 as a PROTAC Warhead: Quantified TRK Degradation vs. Parental Inhibitor

GNF-8625 has been employed as the TRK-binding warhead in PROTAC (Proteolysis Targeting Chimera) development. When conjugated to a thalidomide-based E3 ligase ligand, the resulting PROTAC (CG-428) achieves degradation of TRK fusion proteins, a mechanism distinct from simple kinase inhibition. While GNF-8625 inhibits TRKA, TRKB, and TRKC with IC50 values of 0.8 nM, 22 nM, and 5.4 nM respectively , the PROTAC CG-428 shows binding affinities (Kd) of 1 nM, 28 nM, and 4.2 nM, respectively . This demonstrates that GNF-8625 retains high affinity for TRKs even when modified for degradation, enabling a novel therapeutic modality.

PROTAC Targeted protein degradation TRK degrader CG-428

GNF-8625 (CAS 1196546-33-4): Evidence-Based Application Scenarios for TRK-Targeted Research and Development


Oncology Xenograft Models Requiring Oral TRK Inhibition with Favorable PK and CNS Sparing

GNF-8625 is optimally deployed in rat or mouse xenograft models of TRK-fusion driven cancers (e.g., KM12 colorectal cancer) where oral dosing is required and CNS penetration is undesirable. Its 27% oral bioavailability, 1.6 h half-life, and low brain-to-plasma AUC ratio (∼0.2) support sustained systemic exposure and target engagement in peripheral tumors while minimizing potential neurological off-target effects [1]. The compound has demonstrated significant in vivo antitumor efficacy in a KM12 rat xenograft model with twice-daily oral dosing [1].

Chemical Biology Studies Requiring a Highly Selective Pan-TRK Inhibitor with Defined Off-Target Profile

For experiments where kinase selectivity is paramount, GNF-8625 offers a well-characterized selectivity window. It exhibits a selectivity index >50 against the off-target ROS kinase, a >16-fold improvement over earlier imidazopyridazine analogs [1]. This profile reduces the likelihood of confounding results from off-target kinase inhibition, making GNF-8625 a reliable tool compound for dissecting TRK-specific signaling pathways in cellular assays, particularly those utilizing Ba/F3 cells engineered with Tel-TRK fusions [1].

PROTAC Development Using a Validated TRK-Binding Warhead

GNF-8625 serves as a validated TRK-binding ligand for the design and synthesis of TRK-targeting PROTACs. Its nanomolar affinity for TRKA, TRKB, and TRKC (IC50: 0.8 nM, 22 nM, and 5.4 nM, respectively) is retained when conjugated to an E3 ligase ligand, as evidenced by the PROTAC CG-428 . This application is ideal for research groups exploring targeted protein degradation as a therapeutic strategy for TRK-driven cancers, providing a structurally characterized and potent warhead for linker attachment [2].

Comparative Pharmacology Studies Against Clinical TRK Inhibitors (e.g., Larotrectinib, Entrectinib)

GNF-8625 is a valuable comparator compound for benchmarking the potency, selectivity, and PK properties of newer TRK inhibitors, including FDA-approved agents like larotrectinib and entrectinib. While head-to-head data against these clinical candidates are limited in the primary literature, GNF-8625's robust in vitro (pan-TRK IC50: 0.8-22 nM) and in vivo (rat PK and xenograft efficacy) data provide a solid foundation for cross-study comparisons [1]. Its unique (R)-2-phenylpyrrolidine scaffold and detailed crystal structure (PDB: 4YMJ, 4YNE) further enable structure-based comparisons of binding modes [2].

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